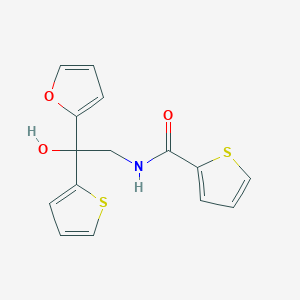

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

CAS No.: 2034332-84-6

Cat. No.: VC4493643

Molecular Formula: C15H13NO3S2

Molecular Weight: 319.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034332-84-6 |

|---|---|

| Molecular Formula | C15H13NO3S2 |

| Molecular Weight | 319.39 |

| IUPAC Name | N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C15H13NO3S2/c17-14(11-4-2-8-20-11)16-10-15(18,12-5-1-7-19-12)13-6-3-9-21-13/h1-9,18H,10H2,(H,16,17) |

| Standard InChI Key | LZAXYZHSKQRAHE-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C(CNC(=O)C2=CC=CS2)(C3=CC=CS3)O |

Introduction

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a complex organic compound featuring a unique structure that combines furan and thiophene rings. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The following sections will delve into its chemical properties, synthesis methods, and potential applications.

Chemical Reactivity

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyl group and the carboxamide group.

Synthesis Methods

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. These reactions often start with commercially available precursors and involve condensation reactions under controlled conditions to ensure high yield and purity.

Synthetic Route

-

Preparation of Intermediates: The synthesis begins with the preparation of intermediate compounds such as 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine.

-

Condensation Reaction: The intermediates are then combined in a condensation reaction to form the desired compound.

-

Purification: The final product is purified using techniques such as chromatography to achieve high purity.

Medicinal Chemistry

-

Biological Activities: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

-

Drug Development: Its unique structure makes it a candidate for drug design and development, particularly in targeting specific biological pathways.

Materials Science

-

Organic Semiconductors: The compound's heterocyclic structure makes it suitable for applications in organic semiconductors and light-emitting diodes (OLEDs).

Research Findings

Research on N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is ongoing, with a focus on its biological activities and potential applications in medicinal chemistry and materials science. The compound's interaction with biological targets and its role in modulating enzyme or receptor activity are key areas of investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume